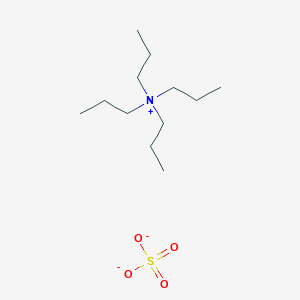
Tetrapropylazanium;sulfate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Propanaminium, N,N,N-tripropyl-, sulfate (1:1) is a quaternary ammonium compound. These compounds are known for their surfactant properties, making them useful in various industrial and scientific applications. The sulfate anion in this compound contributes to its solubility in water and its ability to act as a surfactant.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Propanaminium, N,N,N-tripropyl-, sulfate (1:1) can be synthesized through the quaternization of tripropylamine with a suitable alkylating agent, followed by the addition of sulfuric acid to form the sulfate salt. The reaction typically involves:
Reactants: Tripropylamine and an alkylating agent (e.g., propyl bromide).
Conditions: The reaction is carried out in an organic solvent such as acetonitrile or ethanol, under reflux conditions.
Procedure: Tripropylamine is reacted with the alkylating agent to form the quaternary ammonium compound, which is then treated with sulfuric acid to yield the sulfate salt.
Industrial Production Methods: In industrial settings, the production of 1-Propanaminium, N,N,N-tripropyl-, sulfate (1:1) follows similar principles but on a larger scale. The process involves:
Large-scale reactors: To handle the increased volume of reactants.
Continuous flow systems: For efficient production and purification.
Quality control: Ensuring the purity and consistency of the final product through rigorous testing.
Chemical Reactions Analysis
Types of Reactions: 1-Propanaminium, N,N,N-tripropyl-, sulfate (1:1) undergoes various chemical reactions, including:
Substitution Reactions: The quaternary ammonium group can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo redox reactions, although these are less common.
Common Reagents and Conditions:
Nucleophiles: Such as halides or hydroxides, are commonly used in substitution reactions.
Oxidizing Agents: Such as hydrogen peroxide or potassium permanganate, can be used for oxidation reactions.
Reducing Agents: Such as sodium borohydride, can be used for reduction reactions.
Major Products:
Substitution Products: Depending on the nucleophile used, various substituted quaternary ammonium compounds can be formed.
Oxidation Products: Oxidation can lead to the formation of different oxidized derivatives.
Reduction Products: Reduction can yield reduced forms of the compound.
Scientific Research Applications
1-Propanaminium, N,N,N-tripropyl-, sulfate (1:1) has a wide range of applications in scientific research, including:
Chemistry: Used as a phase transfer catalyst in organic synthesis, facilitating reactions between reactants in different phases.
Biology: Employed in the study of cell membranes and ion channels due to its surfactant properties.
Medicine: Investigated for its potential use in drug delivery systems and as an antimicrobial agent.
Industry: Utilized in the formulation of detergents, fabric softeners, and other cleaning products.
Mechanism of Action
The mechanism by which 1-Propanaminium, N,N,N-tripropyl-, sulfate (1:1) exerts its effects involves:
Surfactant Action: The compound reduces surface tension, allowing it to interact with and disrupt cell membranes.
Molecular Targets: It targets lipid bilayers in cell membranes, leading to increased permeability and potential cell lysis.
Pathways Involved: The disruption of cell membranes can trigger various cellular pathways, including those involved in cell death and immune responses.
Comparison with Similar Compounds
1-Propanaminium, N,N,N-tripropyl-, sulfate (1:1) can be compared with other quaternary ammonium compounds, such as:
Tetrapropylammonium Bromide: Similar in structure but with a bromide anion instead of sulfate.
Tetrapropylammonium Hydroxide: Contains a hydroxide anion and is used as a strong base in organic synthesis.
Tetrapropylammonium Chloride: Another similar compound with a chloride anion, used in various chemical reactions.
Uniqueness:
Sulfate Anion: The presence of the sulfate anion in 1-Propanaminium, N,N,N-tripropyl-, sulfate (1:1) enhances its solubility in water and its effectiveness as a surfactant.
Applications: Its unique properties make it suitable for specific applications in chemistry, biology, and industry that other quaternary ammonium compounds may not be as effective in.
Properties
Molecular Formula |
C12H28NO4S- |
|---|---|
Molecular Weight |
282.42 g/mol |
IUPAC Name |
tetrapropylazanium;sulfate |
InChI |
InChI=1S/C12H28N.H2O4S/c1-5-9-13(10-6-2,11-7-3)12-8-4;1-5(2,3)4/h5-12H2,1-4H3;(H2,1,2,3,4)/q+1;/p-2 |
InChI Key |
MOXJKKOSZCHGEU-UHFFFAOYSA-L |
Canonical SMILES |
CCC[N+](CCC)(CCC)CCC.[O-]S(=O)(=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


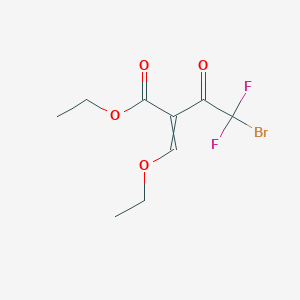
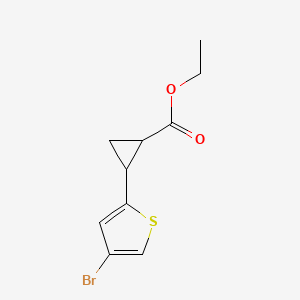
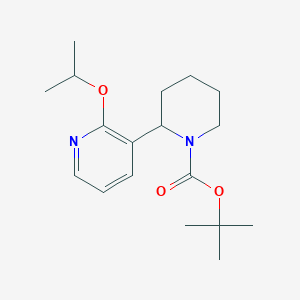
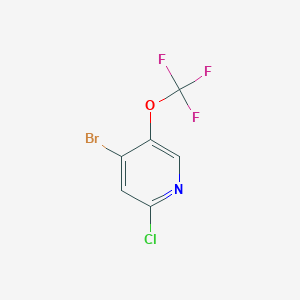
![(5S,8S,10aR)-5-[(2-methylpropan-2-yl)oxycarbonylamino]-6-oxo-3-phenylmethoxycarbonyl-1,2,4,5,8,9,10,10a-octahydropyrrolo[1,2-a][1,5]diazocine-8-carboxylate](/img/structure/B11822439.png)
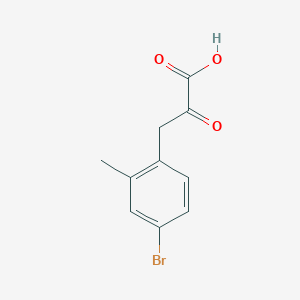
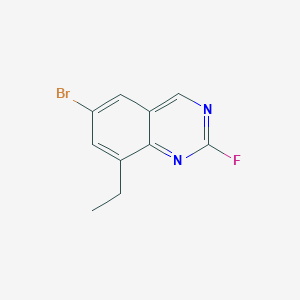

![2-(4'-Bromo-[1,1'-biphenyl]-4-yl)-2,2-difluoroacetic acid](/img/structure/B11822455.png)
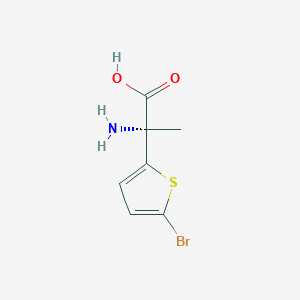
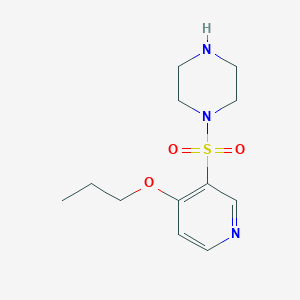
![[5-[Bis[3,5-bis(trifluoromethyl)phenyl]-hydroxymethyl]spiro[13-azapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1,3(8),4,10,12,14,16,18,20,22-decaene-7,4'-oxane]-10-yl]-bis[3,5-bis(trifluoromethyl)phenyl]methanol;bromide](/img/structure/B11822486.png)
![ethyl 7-bromo-3-oxo-3,4-dihydro-2H-benzo[b][1,4]oxazine-2-carboxylate](/img/structure/B11822492.png)
![(R)-N-[1-(4-bromophenyl)ethylidene]-2-methylpropane-2-sulfinamide](/img/structure/B11822500.png)
